molecular formula C17H12BrNO2 B455433 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438229-60-8

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B455433
CAS No.: 438229-60-8
M. Wt: 342.2g/mol
InChI Key: INTXREIJSDMVSH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a brominated quinoline derivative featuring a carboxylic acid group at position 4, a 3-bromophenyl substituent at position 2, and a methyl group at position 7. This compound is structurally related to kinase inhibitors, particularly those targeting Aurora A kinase, a critical regulator of cell division in cancer biology . The methyl group at position 8 may influence lipophilicity and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-4-2-7-13-14(17(20)21)9-15(19-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTXREIJSDMVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216161
Record name 2-(3-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438229-60-8
Record name 2-(3-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438229-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction begins with the hydrolysis of isatin (1a ) in the presence of a base, generating an intermediate α-keto acid. This intermediate undergoes condensation with an enaminone (1b ) bearing a 3-bromophenyl group to form a Schiff base. Cyclization and subsequent aromatization yield the quinoline skeleton. Introducing an 8-methyl group requires the use of 5-methylisatin, while the 3-bromophenyl moiety is incorporated via the enaminone precursor.

Key reaction conditions :

  • Catalyst : Trimethylsilyl chloride (TMSCl) enhances electrophilicity and accelerates cyclization.

  • Solvent : Ethanol or water under reflux (80–100°C).

  • Time : 6–12 hours.

Yield and Optimization

A study utilizing TMSCl-mediated conditions reported a 78% yield for the target compound. Optimization experiments revealed that increasing the steric bulk of the enaminone improved regioselectivity, minimizing byproducts such as 6-substituted quinolines.

ParameterOptimal ValueImpact on Yield
Temperature85°CMaximizes cyclization rate
TMSCl Concentration1.5 equivBalances catalysis and side reactions
Solvent PolarityEthanolEnhances intermediate solubility

Cyclization of Enaminones

Cyclization strategies offer an alternative route, particularly for late-stage functionalization. This method involves the formation of the quinoline ring from acyclic precursors.

Enaminone Synthesis and Cyclization

  • Enaminone Formation :

    • Condensation of 3-bromoaniline with ethyl acetoacetate yields the enaminone (3a ).

  • Cyclization :

    • Treatment with polyphosphoric acid (PPA) at 120°C induces ring closure, forming the quinoline core.

  • Oxidation :

    • The methyl group at position 8 is introduced via Friedel-Crafts alkylation, followed by oxidation to the carboxylic acid using KMnO₄.

Challenges :

  • Regioselectivity : Competing cyclization pathways may produce 6- or 8-substituted isomers.

  • Yield : Initial reports indicate a modest 50% yield, necessitating further optimization.

Industrial-Scale Synthesis

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors and automated systems are employed to enhance reproducibility.

Process Intensification

  • Continuous Flow Pfitzinger Reaction :

    • Microreactors reduce reaction time to 2 hours and improve heat transfer, achieving an 82% yield.

  • Catalyst Recovery :

    • Palladium catalysts are immobilized on magnetic nanoparticles, enabling reuse for up to 5 cycles without loss of activity.

Purification Techniques

  • Crystallization :

    • The crude product is recrystallized from ethanol/water (4:1), yielding 95% purity.

  • Chromatography-Free Processes :

    • Acid-base extraction removes unreacted starting materials, reducing reliance on column chromatography.

Comparative Analysis and Optimization

A side-by-side evaluation of the methods reveals trade-offs between yield, scalability, and operational complexity.

MethodYield (%)ScalabilityCost (Relative)
Pfitzinger Reaction78HighLow
Suzuki Coupling65ModerateHigh
Enaminone Cyclization50LowModerate

Key Insights :

  • The Pfitzinger reaction is optimal for large-scale synthesis due to its simplicity and cost-effectiveness.

  • Suzuki coupling remains valuable for introducing sensitive substituents but requires expensive palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or

Biological Activity

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an inhibitor of Aurora A kinase. This article explores its synthesis, mechanisms of action, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_18H_16BrN_O_2
  • Molecular Weight : 356.21 g/mol
  • Functional Groups : Bromophenyl group, carboxylic acid group

The compound's structure features a quinoline core with a bromophenyl substituent, which enhances its reactivity and biological activity. The presence of the carboxylic acid group allows for various chemical transformations and interactions with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Aurora A Kinase Inhibition : This compound selectively inhibits Aurora A kinase, a critical enzyme in cell cycle regulation. Inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells .
  • DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
  • IC50 Values : Approximately 168.78 µM for MCF-7 cells, indicating effective growth inhibition .
  • Mechanisms of Action :
    • Induction of apoptosis through activation of caspases.
    • Arresting the cell cycle at the G1 phase.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesKey Activities
2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acidSimilar quinoline structure; different bromine positionAnticancer activity; lower potency
2-(3-Chlorophenyl)-8-methylquinoline-4-carboxylic acidChlorine instead of bromine; similar backboneModerate kinase inhibition
2-(3-Fluorophenyl)-8-methylquinoline-4-carboxylic acidFluorine substituent; retains quinoline propertiesPotential anticancer properties

The unique potency of this compound against Aurora A kinase distinguishes it from other derivatives, making it a promising candidate for further development .

Case Studies and Research Findings

  • Aurora A Kinase Inhibition Study :
    • Conducted on MCF-7 cells.
    • Results showed significant cell cycle arrest and apoptosis induction at concentrations correlating with IC50 values .
  • Molecular Docking Studies :
    • Revealed favorable interactions with key amino acids in the active site of Aurora A kinase.
    • Suggested a specific binding mode that could be exploited for drug design .
  • Synthesis Methods :
    • Multi-step organic synthesis involving bromination and carboxylation reactions has been optimized to yield high purity products suitable for biological testing.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and biological activities of 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid and related compounds:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity (if available) Reference
This compound 3-Bromophenyl (2), Methyl (8) Carboxylic acid (4) N/A (inference from analogs)
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) 3-Bromophenyl (2), Fluoro (8) Carboxylic acid (4) Aurora A kinase inhibition (IC₅₀ = 168.78 µM), apoptosis induction in MCF-7 cells
2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid (QZ-2113) 2,5-Dimethylphenyl (2), Methyl (8) Carboxylic acid (4) N/A (structural analog for SAR studies)
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid 3-Bromophenyl (2), Methyl (6,8) Carboxylic acid (4) Enhanced steric effects; potential kinase modulation
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid 3-Methoxyphenyl (2), Ethyl (8) Carboxylic acid (4) Improved solubility due to methoxy group

Key Observations

Substituent Effects on Kinase Inhibition: Halogenated derivatives, such as 6e (8-fluoro), exhibit stronger Aurora A kinase inhibition than non-halogenated analogs. The bromine atom at position 2 likely forms halogen bonds with kinase active-site residues, enhancing binding affinity .

Impact of Methyl vs. Halogen at Position 8 :

  • Methyl groups increase lipophilicity (logP ~3.5 for methyl vs. ~2.8 for fluoro), which may enhance membrane permeability but reduce aqueous solubility .
  • Fluorine’s electronegativity enhances interactions with polar kinase residues, as seen in 6e’s selective binding to Aurora A .

Role of Additional Substituents: Compounds like 2-(3-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid introduce steric bulk at positions 6 and 8, which may interfere with target binding but improve selectivity . Methoxy or ester groups (e.g., in 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid) enhance solubility but reduce cell permeability due to increased polar surface area .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure fume hoods or local exhaust ventilation are operational during handling .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust or aerosols .
  • Storage : Keep containers tightly sealed in a dry, ventilated area away from ignition sources. Store upright to prevent leakage .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Step 1 : Suzuki-Miyaura cross-coupling between 8-methylquinoline-4-carboxylic acid derivatives and 3-bromophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Step 2 : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/EtOH to yield the carboxylic acid .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Q. What are the key spectroscopic markers (NMR, IR) used to confirm the identity of this compound?

  • Methodological Answer :

  • ¹H NMR :
  • Quinoline protons: δ 8.5–9.0 ppm (aromatic H at positions 2, 3, 5, 6).
  • Methyl group (C8): δ ~2.7 ppm (singlet) .
  • ¹³C NMR : Carboxylic acid carbonyl at δ ~170 ppm .
  • IR : Broad O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid), C=O stretch (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Pd(dppf)Cl₂ with ligands like PPh₃ or SPhos .
  • Solvent Optimization : Use DMF or toluene for better solubility of aryl halides.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
  • Base Selection : K₂CO₃ or Cs₂CO₃ improves coupling efficiency in biphasic systems .

Q. How does the introduction of a bromine atom at the 3-position of the phenyl ring influence the electronic properties and reactivity of quinoline-4-carboxylic acid derivatives?

  • Methodological Answer :

  • Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the quinoline core, enhancing reactivity in nucleophilic substitution or metal-catalyzed reactions .
  • Steric Considerations : The 3-bromo substituent may hinder rotation of the phenyl ring, affecting crystal packing (confirmed via X-ray diffraction) .
  • Biological Implications : Enhanced lipophilicity may improve membrane permeability in cellular assays .

Q. What analytical techniques are most effective for characterizing the structural conformation of this compound and its intermediates?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
  • DFT Calculations : Predict optimized geometries and compare with experimental data .
  • HPLC-MS : Monitor reaction progress and identify byproducts using reverse-phase C18 columns and ESI ionization .

Q. What strategies can be implemented to resolve contradictions in reported solubility data for halogenated quinoline derivatives?

  • Methodological Answer :

  • Standardized Protocols : Use USP buffers (pH 1.2–7.4) and DMSO/water mixtures for consistency .
  • Temperature Control : Measure solubility at 25°C ± 0.1°C using a thermostated shaker bath .
  • Validation : Cross-check with multiple techniques (e.g., gravimetric analysis vs. UV-Vis spectroscopy) .

Q. How can computational chemistry methods be applied to predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors) .
  • QSAR Models : Train models on existing bioactivity data for halogenated quinolines to predict IC₅₀ values .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate absorption, toxicity, and metabolic stability .

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